molecular formula C11H21ClN2O4 B597978 (2R,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride CAS No. 1217474-04-8

(2R,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

Cat. No.: B597978
CAS No.: 1217474-04-8
M. Wt: 280.749
InChI Key: KFYCQKLSGMAVQH-SCLLHFNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride” is a chemical compound with the molecular formula C11H21ClN2O4 . It is used for research purposes .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 280.75 . It should be stored in a dark place, under an inert atmosphere, at room temperature . The boiling point of this compound is not specified .

Scientific Research Applications

Neuroprotection Against Excitotoxic Neuronal Death

(2R,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride, commonly referred to as 2R,4R-APDC, has shown potential in neuroprotective applications. Battaglia et al. (1998) reported that 2R,4R-APDC can protect neurons against excitotoxic degeneration, specifically in murine cortical cultures. This effect is linked to the selective activation of metabotropic glutamate (mGlu) receptor subtypes mGlu2 and mGlu3, suggesting its potential as a neuroprotective drug (Battaglia et al., 1998).

Metabotropic Glutamate Receptor Antagonism

Valli et al. (1998) explored the synthesis of N1-substituted derivatives of 2R,4R-APDC as analogs of gamma-substituted glutamic acids. These derivatives were evaluated for their effects at metabotropic glutamate receptor (mGluR) subtypes in vitro. The research identified several selective group II mGluR antagonists, indicating the versatility of 2R,4R-APDC in synthesizing compounds with specific receptor antagonism properties (Valli et al., 1998).

Synthesis of Fluoropyrrolidine Derivatives

Singh and Umemoto (2011) focused on the synthesis of N-protected 4-fluoropyrrolidine derivatives using 2R,4R-APDC as a synthon. These derivatives are beneficial in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The research demonstrates the use of 2R,4R-APDC in synthesizing valuable intermediates for medicinal applications, highlighting its role in creating compounds with potential therapeutic uses (Singh & Umemoto, 2011).

Chiral Auxiliary in Dipeptide Synthesis

Studer et al. (1995) utilized an enantiomer of a compound structurally related to 2R,4R-APDC as a chiral auxiliary and building block in dipeptide synthesis. This showcases the compound's utility in stereoselective synthesis, which is critical in the production of chiral pharmaceuticals and intermediates (Studer et al., 1995).

Safety and Hazards

The safety data sheet for this compound indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, avoid contact with skin and eyes, and avoid breathing in dust or aerosols .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4;/h7-8H,5-6,12H2,1-4H3;1H/t7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYCQKLSGMAVQH-SCLLHFNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662361
Record name 1-tert-Butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217474-04-8
Record name 1-tert-Butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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